molecular formula C22H18N2O3 B7791236 N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide

N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide

Cat. No.: B7791236
M. Wt: 358.4 g/mol
InChI Key: HMZGWAKUSSNIKE-UHFFFAOYSA-N
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Description

N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide is a complex organic compound featuring a benzoxazole moiety. . This compound, with its unique structure, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions are carefully controlled to ensure the formation of the desired benzoxazole moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .

Mechanism of Action

The mechanism of action of N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Properties

IUPAC Name

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-4-3-5-16(12-14)21(25)23-17-8-6-15(7-9-17)22-24-19-13-18(26-2)10-11-20(19)27-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZGWAKUSSNIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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